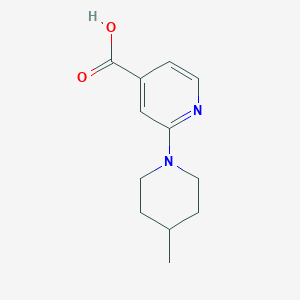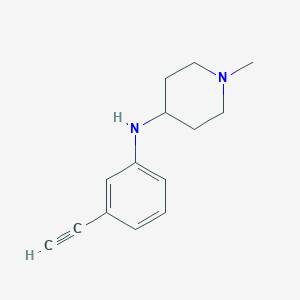
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, the specific molecular structure analysis for “N-(3-ethynylphenyl)-1-methylpiperidin-4-amine” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the literature .Safety and Hazards
Mecanismo De Acción
Target of Action
The compound N-(3-ethynylphenyl)-1-methylpiperidin-4-amine, also known as Erlotinib , primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation . It is highly expressed and occasionally mutated in various forms of cancer .
Mode of Action
Erlotinib acts as a receptor tyrosine kinase inhibitor . It binds reversibly to the ATP binding site of the EGFR protein, preventing the completion of the signal transduction cascade . This inhibition of EGFR activity occurs in a dose-dependent manner .
Biochemical Pathways
By inhibiting the EGFR tyrosine kinase, Erlotinib blocks EGFR-mediated intracellular tyrosine phosphorylation . This disruption affects multiple downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . The relative sensitivity of cell lines to Erlotinib is influenced by the expression levels of EGFR .
Pharmacokinetics
Erlotinib is orally administered and has a bioavailability of 59% . It is predominantly metabolized by CYP3A4 and to a lesser extent by CYP1A2 . The elimination half-life is approximately 36.2 hours, and it is excreted mainly as metabolites, with over 90% via feces and 9% via urine .
Result of Action
The inhibition of EGFR by Erlotinib leads to a decrease in tumor cell proliferation and induces apoptosis . It exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR .
Action Environment
The action, efficacy, and stability of Erlotinib can be influenced by various environmental factors. For instance, the presence of compounds that increase CYP3A4 activity may alter the efficacy and safety of Erlotinib therapy . Furthermore, genetic variations, such as the CYP1A2 *1M genotype, can influence the pharmacokinetic parameters of Erlotinib .
Análisis Bioquímico
Biochemical Properties
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity . This interaction is crucial as EGFR is involved in cell proliferation, differentiation, and survival. The compound’s ability to inhibit EGFR suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been shown to induce cell cycle arrest at the G1/S checkpoint in esophageal cancer cells . This effect is mediated through the upregulation of cyclin-dependent kinase inhibitors and the downregulation of cell cycle promoters, ultimately inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of EGFR, preventing its autophosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies have demonstrated that the compound’s effects on tumor growth are maintained over extended periods, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and gastrointestinal disturbances have been observed . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. The metabolic pathways of the compound also influence its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with P-glycoprotein and breast cancer resistance protein, which play crucial roles in its distribution across the blood-brain barrier . These interactions affect the compound’s localization and accumulation in target tissues, influencing its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target proteins and enzymes . Post-translational modifications, such as phosphorylation, can further influence its subcellular distribution and activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRTKSOCIPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

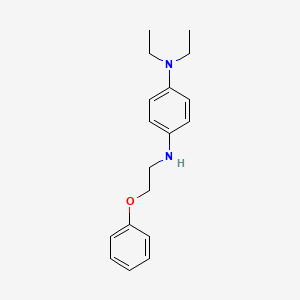
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[2,4-DI(tert-butyl)phenoxy]ethyl}amine](/img/structure/B1385699.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-isopropylbenzyl)amine](/img/structure/B1385700.png)
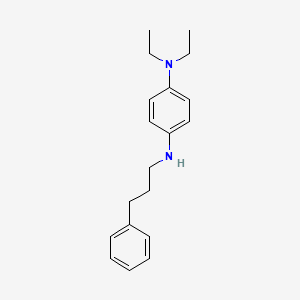

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-(4-methoxyphenethyl)amine](/img/structure/B1385704.png)
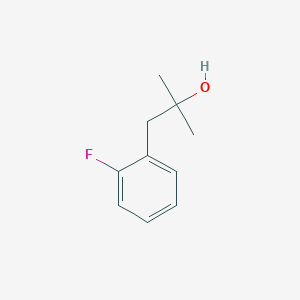
![3-[5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1385709.png)

![[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B1385713.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1385714.png)


